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molecular formula C9H12FN3O4S B1401224 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide CAS No. 1301761-75-0

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Cat. No. B1401224
M. Wt: 277.28 g/mol
InChI Key: WFOSGTNBNISVKE-UHFFFAOYSA-N
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Patent
US08859571B2

Procedure details

A solution of 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide (4.0 g, 14.3 mmol) in MeOH (100 mL) was treated with 10% Pd/C (400 mg) and stirred under H2 (50 psi) for 16 hours before being filtered, concentrated, and subjected to flash chromatography (33-50% EtOAc-petroleum ether) to give 5-amino-4-(d imethylamino)-2-fluoro-N-methylbenzenesulfonamide as a white solid (2.5 g, 71%). 1H NMR (400 MHz, CDCl3) δ ppm 7.13 (d, J=7.28 Hz, 1 H), 6.75 (d, J=11.69 Hz, 1 H), 4.58 (q, J=4.85 Hz, 1 H), 3.87 (br. s., 2 H), 2.66 (d, J=5.51 Hz, 3 H). MS (m/z) 248.1 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([S:12]([NH:15][CH3:16])(=[O:14])=[O:13])=[C:5]([F:17])[CH:4]=1>CO.[Pd]>[NH2:9][C:8]1[C:3]([N:2]([CH3:1])[CH3:18])=[CH:4][C:5]([F:17])=[C:6]([S:12]([NH:15][CH3:16])(=[O:13])=[O:14])[CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN(C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC)F)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under H2 (50 psi) for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)S(=O)(=O)NC)F)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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